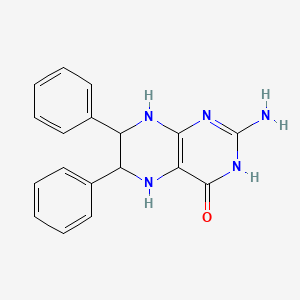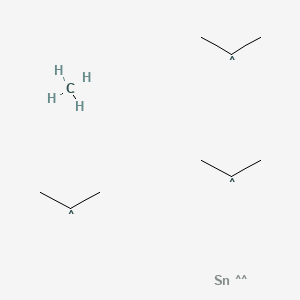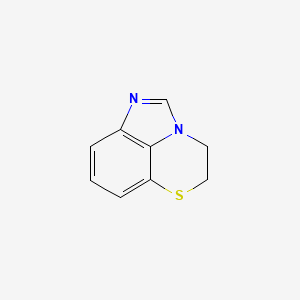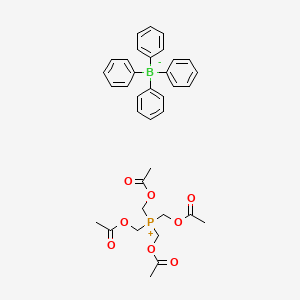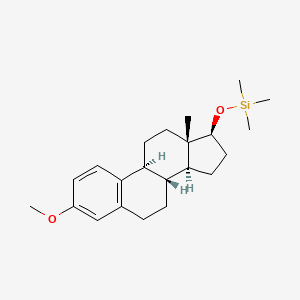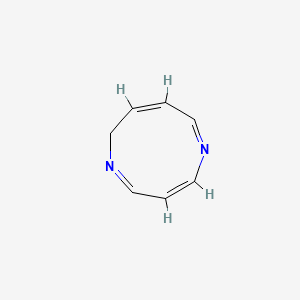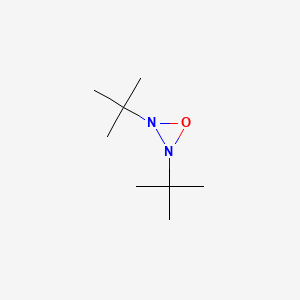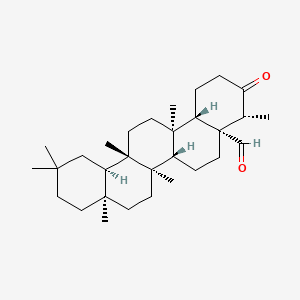
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound. It is part of the friedelane family of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a ketone group at the third position and an aldehyde group at the twenty-fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the oxidation of friedelane derivatives. One common method is the oxidation of friedelin using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective oxidation at the desired positions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be extracted from natural sources such as the stem bark of certain plants like Dichapetalum barteri and Euonymus revolutus . The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 3-Oxo-D:A-friedooleanan-24-oic acid.
Reduction: 3-Hydroxy-D:A-friedooleanan-24-al and 3-Oxo-D:A-friedooleanan-24-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of (4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to modulate the AMPK-mTOR signaling pathway, which plays a crucial role in cellular metabolism and autophagy . This modulation can lead to enhanced autophagic activity, which is beneficial in conditions such as cancer and neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde can be compared with other similar compounds in the friedelane family, such as:
Friedelin: A precursor to this compound, known for its anti-inflammatory and antibacterial properties.
3β-Friedelinol: A reduced derivative of friedelin with significant pharmacological potential, including antiviral and cytotoxic activities.
DA-Friedooleanan-3-one: Another friedelane triterpenoid with similar biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
15353-29-4 |
|---|---|
Molekularformel |
C30H48O2 |
Molekulargewicht |
440.712 |
IUPAC-Name |
(4R,4aR,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,6a,6b,8a,11,11,14a-heptamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-20-21(32)8-9-23-27(5)15-17-29(7)24-18-25(2,3)12-13-26(24,4)14-16-28(29,6)22(27)10-11-30(20,23)19-31/h19-20,22-24H,8-18H2,1-7H3/t20-,22-,23-,24+,26+,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
LIFGKMHMMUBVJK-LRHYEFMFSA-N |
SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C=O |
Synonyme |
3-Oxo-D:A-friedooleanan-24-al |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,trans-(8CI)](/img/new.no-structure.jpg)
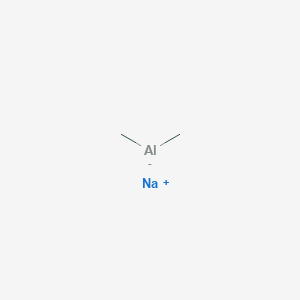
![[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate](/img/structure/B578859.png)
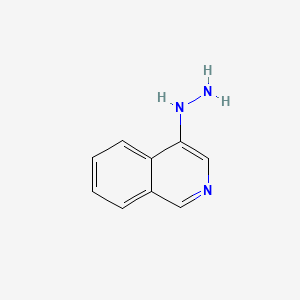
![[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-5-(1,3-dithiolan-2-yl)pentyl] acetate](/img/structure/B578862.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide](/img/structure/B578866.png)
